molecular formula C21H16ClFN2O3S B2690521 4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-31-3

4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2690521
CAS RN: 893790-31-3
M. Wt: 430.88
InChI Key: MAFYTVOXJATOHB-UHFFFAOYSA-N
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Description

4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorination and Synthesis of Heterocyclic Compounds

The chlorination of heterocyclic sulfonhydrazones, including structures similar to 4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, has been explored to yield various products with potential biological activity. This process involves the transformation of 2H-1,2,3-benzothiadiazine 1,1-dioxide under different conditions to obtain compounds with a wide range of applications in chemistry and pharmacology (King et al., 1971).

Biological Activity and Novel Synthesis Methods

Research into novel biologically active compounds has led to the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from saccharin derivatives. These compounds have been evaluated for their antibacterial and antioxidant properties, showcasing the versatile potential of the chemical framework (Zia-ur-Rehman et al., 2009).

Acylation and Derivative Formation

The acylation of aminobenzenesulfonamide with specific chloroacyl chlorides has been shown to yield novel benzothiadiazine dioxides and oxazolo[2,3-b][1,2,4]benzothiadiazinones, demonstrating the chemical versatility and potential for creating diverse molecular structures (Friary, 1978).

Antitumor Properties

Fluorinated benzothiazoles, including compounds related to 4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, have been synthesized and shown potent cytotoxic activity in vitro against various cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Hutchinson et al., 2001).

properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-14-9-10-17(12-18(14)23)25-21(26)24(13-15-5-4-6-16(22)11-15)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYTVOXJATOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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